molecular formula C14H12ClN3O2 B5782942 (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE

Cat. No.: B5782942
M. Wt: 289.71 g/mol
InChI Key: VUBDAEINRRYPNJ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring and a benzoate moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE typically involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of a catalyst such as copper powder. The reaction is carried out at elevated temperatures, around 150°C, for about an hour. The reaction mixture is then treated with water and a decolorizer, followed by pH adjustment and filtration to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and other high-performance products .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

What sets (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for applications requiring precise molecular interactions and modifications .

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-chloro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c1-9-2-3-11(8-12(9)15)14(19)20-18-13(16)10-4-6-17-7-5-10/h2-8H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBDAEINRRYPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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